Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
Efficient synthesis methods of imidazo[2,1-b][1,3]benzothiazole compounds have been developed, utilizing solvent-free conditions and multicomponent reactions. For instance, a novel synthesis approach described by Adib et al. (2008) utilizes a multicomponent reaction between 2-aminobenzothiazoles or 2-aminobenzimidazole, benzaldehydes, and imidazoline-2,4,5-trione under solvent-free conditions, highlighting the efficiency and eco-friendliness of the process (Adib et al., 2008). Additionally, Rassokhina et al. (2017) have developed a method for synthesizing functionalized imidazo[2,1-b]thiazoles using copper-catalyzed A3-coupling, which further exemplifies the versatility in synthetic methodologies for these compounds (Rassokhina et al., 2017).
Molecular Structure Analysis
The molecular and crystal structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been extensively studied. Banu et al. (2010) reported on the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, providing detailed insights into the compound's spatial arrangement and stabilizing interactions (Banu et al., 2010).
Chemical Reactions and Properties
Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehydes are key intermediates in various chemical reactions, offering a platform for the development of novel compounds with diverse biological and chemical properties. Balwe et al. (2016) discovered an unprecedented formation of benzo[d]imidazo[2,1-b]thiazole under iron-catalyzed conditions, showcasing the compound's reactivity and potential for novel transformations (Balwe & Jeong, 2016).
Scientific Research Applications
Catalyst-Free Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole in green media was developed .
- Method : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
- Results : This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
Antimycobacterial Agents
- Field : Medicinal Chemistry
- Application : Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives were designed and synthesized as potential antimycobacterial agents .
- Method : Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles .
- Results : The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed .
Anxiolytic Agents
- Field : Pharmacology
- Application : Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytic agents .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Anticancer Agents
- Field : Oncology
- Application : Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as powerful anticancer agents . A new series of 5-substituted-1,3,4-thiadiazoles linked with phenyl thiourea, benzothiazole and 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and tested for in vitro anticancer activity on various cancer cell lines .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
PET Imaging Probes
- Field : Medical Imaging
- Application : Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Kinase Inhibitors
- Field : Biochemistry
- Application : Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as kinase inhibitors .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
properties
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXAXVILRRBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402374 | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |
CAS RN |
114095-04-4 | |
Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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